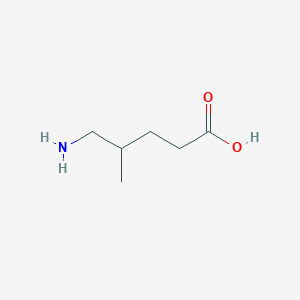
5-Amino-4-methylpentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Amino-4-methylpentanoic acid is an organic compound that belongs to the class of amino acids It is structurally characterized by an amino group (-NH2) and a carboxyl group (-COOH) attached to a pentanoic acid backbone with a methyl group at the fourth carbon position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-4-methylpentanoic acid typically involves the use of branched-chain amino acids as starting materials. One common method involves the hydrogenation of N-t-butoxycarbonyl-(4R)-(p-phenylphenylmethyl)-4-amino-2-methyl-2-butenoic acid ethyl ester in the presence of palladium on charcoal . This reaction yields the desired amino acid with high purity.
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. The process may also involve the use of protecting groups to prevent unwanted side reactions and facilitate purification.
Análisis De Reacciones Químicas
Types of Reactions: 5-Amino-4-methylpentanoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxyl group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides and other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like acyl chlorides and anhydrides are used for amide formation.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of amides and other substituted products.
Aplicaciones Científicas De Investigación
5-Amino-4-methylpentanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: It serves as a precursor for the synthesis of peptides and proteins.
Medicine: It is investigated for its potential therapeutic effects, including its role in metabolic pathways and as a potential treatment for metabolic disorders.
Industry: It is used in the production of biodegradable plastics and other environmentally friendly materials.
Mecanismo De Acción
The mechanism of action of 5-Amino-4-methylpentanoic acid involves its incorporation into metabolic pathways where it acts as a substrate for various enzymes. It is involved in the synthesis of proteins and other biomolecules. The compound interacts with molecular targets such as aminoacyl-tRNA synthetases and ribosomes, facilitating protein synthesis and other cellular processes .
Comparación Con Compuestos Similares
Leucine: 2-Amino-4-methylpentanoic acid, an essential amino acid involved in protein synthesis and metabolic regulation.
Isoleucine: 2-Amino-3-methylpentanoic acid, another essential amino acid with similar metabolic functions.
Valine: 2-Amino-3-methylbutanoic acid, also an essential amino acid involved in protein synthesis.
Uniqueness: 5-Amino-4-methylpentanoic acid is unique due to its specific structural configuration and functional groups, which confer distinct chemical reactivity and biological activity. Its applications in various fields highlight its versatility and importance in scientific research.
Propiedades
Fórmula molecular |
C6H13NO2 |
|---|---|
Peso molecular |
131.17 g/mol |
Nombre IUPAC |
5-amino-4-methylpentanoic acid |
InChI |
InChI=1S/C6H13NO2/c1-5(4-7)2-3-6(8)9/h5H,2-4,7H2,1H3,(H,8,9) |
Clave InChI |
PSNUVGIVZCOHME-UHFFFAOYSA-N |
SMILES canónico |
CC(CCC(=O)O)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


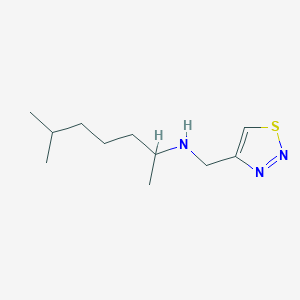
![2-(2-{[(3-Methylphenyl)methyl]amino}ethoxy)ethan-1-ol](/img/structure/B15274497.png)
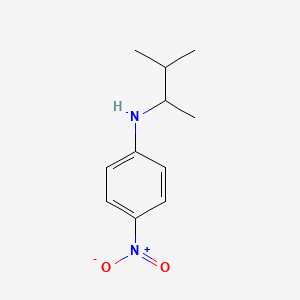

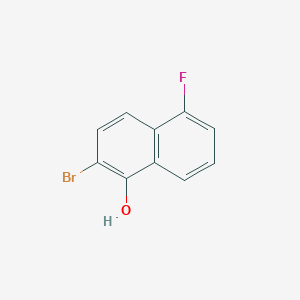
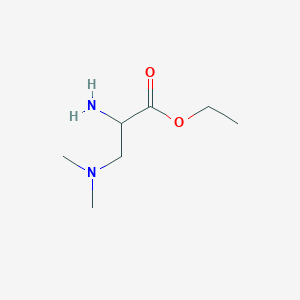

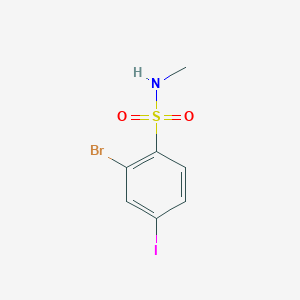
![(4-Methoxybutyl)[(5-methylfuran-2-yl)methyl]amine](/img/structure/B15274535.png)
![5H,6H,7H,8H-Imidazo[1,5-a]pyridine-8-carbaldehyde](/img/structure/B15274544.png)
![2-Ethyl-5-methylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B15274553.png)

![7-(methoxymethyl)-3-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B15274564.png)

